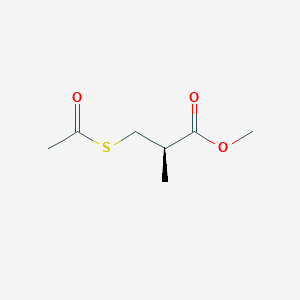

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate

Vue d'ensemble

Description

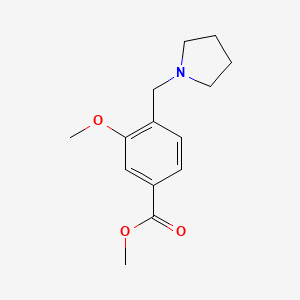

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate is a chemical compound that has been widely used in scientific research. It is a chiral building block that is used in the synthesis of various pharmaceuticals and biologically active molecules.

Applications De Recherche Scientifique

Antihypertensive Agents and ACE Inhibitors

- This compound has been investigated in the synthesis of antihypertensive agents, specifically as potent angiotensin converting enzyme (ACE) inhibitors. These inhibitors have been shown to lower blood pressure effectively in hypertensive rats. The study highlights the importance of the structural configuration in influencing ACE activity, especially changes in the alpha-methyl group and S-acetyl group (McEvoy, Lai, & Albright, 1983).

Biocatalysis in Hypertension Drug Production

- The compound is also significant as a chiral intermediary in the production of certain hypertension drugs like captopril. Enzymatic hydrolysis methods using specific bacteria have been studied for its production, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Ko & Chu, 2004).

Nonsteroidal Antiandrogens

- Research includes the synthesis of nonsteroidal antiandrogens where derivatives of this compound have been tested for antiandrogen activity. These compounds are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Enzymatic Hydrolysis for Captopril Building Block

- Its enzymatic hydrolysis has been studied for the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block of the drug captopril, showcasing its importance in pharmaceutical synthesis (Tai, Huang, Huang, & Shih, 1993).

Asymmetric Synthesis

- The compound plays a role in the asymmetric synthesis of chiral esters, which are crucial in various chemical and pharmaceutical processes. This includes the synthesis of Roche ester and its derivatives, emphasizing the significance of enantioselectivity in chemical synthesis (Qiu et al., 2009).

Novel Amidase for Pharmaceutical Synthesis

- The discovery and characterization of a novel amidase from bacteria that can efficiently synthesize enantiomerically pure variants of this compound further demonstrate its importance in pharmaceutical applications (Wu, Zheng, Tang, & Zheng, 2017).

Propriétés

IUPAC Name |

methyl (2R)-3-acetylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXYWRPJDYJIPT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448010 | |

| Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86961-07-1 | |

| Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)